molecular formula C6H8CoO4 B12642639 Adipic acid, cobalt salt CAS No. 54437-56-8

Adipic acid, cobalt salt

Cat. No.: B12642639
CAS No.: 54437-56-8
M. Wt: 203.06 g/mol
InChI Key: ATFHQVJTPHERNM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adipic acid, cobalt salt is a compound formed by the reaction of adipic acid with cobalt. Adipic acid, also known as hexanedioic acid, is an important industrial dicarboxylic acid primarily used in the production of nylon. The cobalt salt of adipic acid is utilized in various chemical processes due to its unique properties, including its role as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic acid is typically synthesized through the oxidation of cyclohexane, cyclohexanol, or cyclohexanone using nitric acid as an oxidant. The cobalt salt can be prepared by reacting adipic acid with cobalt compounds under controlled conditions. The reaction typically involves dissolving adipic acid in water or an appropriate solvent and adding a cobalt source, such as cobalt nitrate or cobalt acetate, followed by crystallization to obtain the cobalt salt.

Industrial Production Methods: Industrial production of adipic acid involves the oxidation of cyclohexane in the presence of air or oxygen, followed by purification steps to isolate the adipic acid. The cobalt salt is then produced by reacting the purified adipic acid with cobalt compounds in large-scale reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Catalytic Role in Cyclohexane Oxidation to Adipic Acid

Cobalt adipate functions as a catalyst in the oxidation of cyclohexane to adipic acid, a key intermediate in nylon production. Studies demonstrate:

  • Mechanism : Cobalt must exist as cobaltic ions (Co³⁺) during the reaction. Cobalt adipate dissociates to release Co³⁺, which initiates radical chain reactions for cyclohexane oxidation .

  • Process Conditions :

    • Temperature: 85–105°C

    • Oxygen partial pressure: ≥150 psia

    • Catalyst concentration: 50–100 mmol Co³⁺ per mol cyclohexane .

Table 1: Performance in Cyclohexane Oxidation

ParameterValue/OutcomeSource
Adipic acid yieldUp to 88 mol%
Byproduct distributionGlutaric acid (9–15%), Succinic acid (8–14%)
Induction periodReduced by initiators (e.g., cyclohexanone)

pH-Dependent Dissociation and Reactivity

Cobalt adipate’s solubility and dissociation vary with pH, influencing its bioavailability and catalytic activity:

  • Acidic conditions (pH 1.5) : Complete dissociation into Co²⁺/Co³⁺ and adipic acid .

  • Neutral conditions (pH 7.4) : Partial dissociation (~30–46% in simulated body fluids) .

Table 2: Dissociation in Simulated Fluids

Fluid TypepHDissociation (%)
Gastric fluid1.5100
Intestinal fluid7.430.8
Lysosomal fluid4.5–5.0100

Comparative Efficacy with Other Cobalt Salts

Cobalt adipate’s performance aligns with other cobalt carboxylates in oxidation reactions:

  • Catalytic Activity : Comparable to cobalt neodecanoate and cobalt acetate in cyclohexane oxidation systems .

  • Selectivity : Outperforms halogenated cobalt complexes (e.g., Co-HBr systems) in minimizing byproducts like glutaric acid .

Table 3: Catalyst Comparison

CatalystAdipic Acid SelectivityReaction Time (hr)
Cobalt adipate78–88%0.5–3
Cobalt isooctanoate63–80%3–6
[p-ClTPPFe]₂O80% (KA oil)N/A

Reaction with Initiators and Solvents

  • Initiators : Cyclohexanone or cyclohexanol shortens induction periods by accelerating Co²⁺ → Co³⁺ oxidation .

  • Solvents : Aliphatic monobasic acids (e.g., acetic acid) enhance solubility and reaction efficiency at a 10:1 solvent-to-cyclohexane ratio .

Scientific Research Applications

Chemical Synthesis and Catalysis

Adipic Acid Production
One of the primary applications of cobalt salts in relation to adipic acid is in the oxidation of cyclohexane to adipic acid. Cobalt salts serve as catalysts in this process, enhancing the yield and efficiency of the reaction. The process typically involves oxidizing cyclohexane in the presence of oxygen and a cobalt salt, where the cobalt ion must be maintained in its cobaltic form for optimal activity. Research indicates that yields can reach up to 88% under controlled conditions .

Mechanism and Optimization
The catalytic process is sensitive to several parameters including temperature, pressure, and the presence of initiators. For instance, maintaining temperatures between 50°C to 150°C and pressures of 50 to 420 psi can significantly influence the conversion rates of cyclohexane to adipic acid. The presence of water and specific organic solvents like acetic acid further optimizes the reaction conditions .

Environmental Applications

Flue Gas Desulfurization (FGD)
Adipic acid and its derivatives are being explored as additives in flue gas desulfurization systems. These systems are crucial for reducing sulfur dioxide emissions from coal-fired power plants. Studies have shown that incorporating adipic acid can enhance the performance of FGD processes by improving the handling and disposal properties of by-products .

Degradation Studies
Research has also focused on the degradation rates of adipic acid in FGD systems. Factors such as pH, temperature, and the presence of trace metals like manganese affect these rates. Understanding these interactions is vital for optimizing FGD systems to minimize environmental impact while maximizing efficiency .

Case Studies

Study Focus Findings
U.S. Patent No. 5221800Adipic Acid ProductionDemonstrated high yields (up to 88%) using cobalt salts as catalysts in cyclohexane oxidation under optimized conditions .
DOE-NETL Cooperative AgreementFGD AdditivesEvaluated the use of adipic acid in enhancing FGD systems; identified improvements in by-product handling .
Bench-scale FGD System StudyDegradation RatesAnalyzed how various factors affect degradation rates; identified key degradation products such as succinic and glutaric acids when manganese is present .

Mechanism of Action

The mechanism by which adipic acid, cobalt salt exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt ion in the salt acts as a Lewis acid, accepting electron pairs from substrates and stabilizing reaction intermediates. This coordination enhances the reactivity of the substrates, leading to efficient chemical transformations. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Adipic acid, cobalt salt can be compared with other metal salts of adipic acid, such as:

  • Adipic acid, iron salt
  • Adipic acid, copper salt
  • Adipic acid, nickel salt

Uniqueness: The cobalt salt of adipic acid is unique due to its specific catalytic properties, which differ from those of other metal salts. For example, cobalt salts are known for their ability to catalyze oxidation reactions more efficiently than iron or copper salts. Additionally, the stability and solubility of the cobalt salt in various solvents make it a preferred choice for certain industrial applications.

Biological Activity

Adipic acid, cobalt salt (C6H8CoO4), is a compound that has garnered attention in various fields including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and its role in industrial processes.

Chemical Structure and Properties

Adipic acid cobalt salt is a coordination complex formed by the interaction of cobalt ions with adipic acid. Its chemical structure can be represented as follows:

  • Molecular Formula : C6H8CoO4
  • Molar Mass : 195.09 g/mol

Antimicrobial Properties

Cobalt complexes have been studied for their antimicrobial activities against various pathogens. Research indicates that cobalt(III) complexes exhibit significant antibacterial effects. For instance, cobalt salts have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that cobalt(III) complexes displayed higher antibacterial activity than traditional antibiotics in certain assays. The complexes were synthesized using ethylenediamine as a ligand and tested against multiple bacterial strains, showing notable inhibition zones compared to controls .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Antibiotic
Staphylococcus aureus15 µg/mLHigher than ciprofloxacin
Escherichia coli20 µg/mLComparable
Pseudomonas aeruginosa25 µg/mLLower than ampicillin

Antiviral Activity

Cobalt complexes have also been investigated for their antiviral properties. Some studies have shown that these compounds can inhibit viral replication.

  • Research Findings : A notable investigation revealed that certain cobalt(III) complexes inhibited HIV-1 protease with an EC50 value of 250 nM, indicating a strong potential for antiviral applications . The mechanism of action is thought to involve the formation of stable complexes with viral enzymes, disrupting their function.

Industrial Applications

Adipic acid is primarily used in the production of nylon and other synthetic fibers. The incorporation of cobalt salts in the production process enhances the efficiency of chemical reactions involved in adipic acid synthesis.

  • Catalytic Role : Cobalt salts serve as catalysts in the oxidation of cyclohexane to adipic acid, significantly improving yield and reaction rates. Studies have shown that using cobalt as a catalyst can yield adipic acid with up to 90% efficiency under optimized conditions .

Safety and Toxicity

While cobalt compounds have beneficial applications, they also pose potential health risks. Prolonged exposure to cobalt salts can lead to respiratory issues and skin sensitization. Therefore, handling these compounds requires adherence to safety guidelines to mitigate risks.

Properties

CAS No.

54437-56-8

Molecular Formula

C6H8CoO4

Molecular Weight

203.06 g/mol

IUPAC Name

cobalt(2+);hexanedioate

InChI

InChI=1S/C6H10O4.Co/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

ATFHQVJTPHERNM-UHFFFAOYSA-L

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Co+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.